Cas no 4461-38-5 (4-Methanesulfonylbenzamide)

4-Methanesulfonylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-(Methylsulfonyl)benzamide
- 4-Methanesulfonylbenzamide
- 4-methanesulfonyl-benzoic acid amide
- 4-Methansulfonyl-benzamid
- 4-Methansulfonyl-benzoesaeure-amid
- 4-Methylsulfon-benzamid
- 4-methyl-sulfonyl-benzamide
- Benzamide,4-(methylsulfonyl)
- p-methylsulfonylbenzamide
- 4-Methanesulfonyl-benzamide
- STL220848
- TS-00328
- 4461-38-5
- Z33545772
- Benzamide, 4-(methylsulfonyl)-
- SB37219
- 4-methylsulphonylbenzamide
- DB-342196
- F80297
- AKOS008937899
- 4-methylsulfonylbenzamide
- EN300-55130
- SCHEMBL1381443
- MFCD11643166
- 4-(Methanesulfonyl)benzamide
- DTXSID40576153
- CS-0452602
- 4-(Methylsulphonyl)benzamide
-
- MDL: MFCD11643166
- インチ: InChI=1S/C8H9NO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10)
- InChIKey: LHKNFPQRVQCNQY-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)C1=CC=C(C=C1)C(=O)N
計算された属性
- せいみつぶんしりょう: 199.03000
- どういたいしつりょう: 199.03031432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 85.6Ų
じっけんとくせい
- PSA: 85.61000
- LogP: 1.97010
4-Methanesulfonylbenzamide セキュリティ情報
4-Methanesulfonylbenzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
4-Methanesulfonylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55130-2.5g |
4-methanesulfonylbenzamide |
4461-38-5 | 95% | 2.5g |
$296.0 | 2023-06-17 | |
Alichem | A019143082-10g |
4-(Methylsulfonyl)benzamide |
4461-38-5 | 95% | 10g |
$695.36 | 2023-09-01 | |
Enamine | EN300-55130-0.25g |
4-methanesulfonylbenzamide |
4461-38-5 | 95% | 0.25g |
$82.0 | 2023-06-17 | |
Enamine | EN300-55130-0.5g |
4-methanesulfonylbenzamide |
4461-38-5 | 95% | 0.5g |
$129.0 | 2023-06-17 | |
Enamine | EN300-55130-1.0g |
4-methanesulfonylbenzamide |
4461-38-5 | 95% | 1g |
$166.0 | 2023-06-17 | |
Enamine | EN300-55130-5.0g |
4-methanesulfonylbenzamide |
4461-38-5 | 95% | 5g |
$512.0 | 2023-06-17 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0431-5g |
4-Methanesulfonyl-benzamide |
4461-38-5 | 97% | 5g |
33904.74CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0431-25g |
4-Methanesulfonyl-benzamide |
4461-38-5 | 97% | 25g |
¥0.0 | 2025-02-20 | |
A2B Chem LLC | AG32963-50mg |
4-Methanesulfonylbenzamide |
4461-38-5 | 95% | 50mg |
$77.00 | 2023-12-30 | |
A2B Chem LLC | AG32963-100mg |
4-Methanesulfonylbenzamide |
4461-38-5 | 95% | 100mg |
$97.00 | 2023-12-30 |
4-Methanesulfonylbenzamide 関連文献
-
Markus Laube,Christoph Tondera,Sai Kiran Sharma,Nicole Bechmann,Franz-Jacob Pietzsch,Arne Pigorsch,Martin K?ckerling,Frank Wuest,Jens Pietzsch,Torsten Kniess RSC Adv. 2014 4 38726
4-Methanesulfonylbenzamideに関する追加情報
Professional Introduction to 4-Methanesulfonylbenzamide (CAS No. 4461-38-5)
4-Methanesulfonylbenzamide, with the chemical formula C₇H₇NO₃S, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. Its molecular structure incorporates a methanesulfonyl group and an amide functional group, which contribute to its unique reactivity and potential applications in drug development. This introduction provides a comprehensive overview of the compound, emphasizing its chemical properties, synthetic pathways, and recent advancements in its application within the pharmaceutical industry.
The CAS number 4461-38-5 is a unique identifier for this compound, ensuring precise classification and recognition in scientific literature and industrial databases. The presence of both the methanesulfonyl group and the amide bond makes 4-Methanesulfonylbenzamide a versatile intermediate in organic synthesis. These structural features allow for further functionalization, enabling the creation of more complex molecules with tailored biological activities.
In recent years, 4-Methanesulfonylbenzamide has garnered attention due to its role as a key intermediate in the synthesis of various pharmacologically active compounds. Its applications span across multiple therapeutic areas, including oncology, inflammation modulation, and central nervous system disorders. The compound's ability to serve as a precursor for more sophisticated derivatives has made it a subject of extensive research in medicinal chemistry.
One of the most compelling aspects of 4-Methanesulfonylbenzamide is its utility in the development of small-molecule inhibitors. Researchers have leveraged its structural framework to design molecules that interact with specific biological targets. For instance, derivatives of 4-Methanesulfonylbenzamide have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The methanesulfonyl group, in particular, provides a site for hydrogen bonding interactions with protein targets, enhancing binding affinity.
The synthesis of 4-Methanesulfonylbenzamide typically involves the reaction of benzoic acid derivatives with sulfonyl chlorides or sulfonyl azides, followed by amide formation. Advanced synthetic methodologies have been developed to improve yield and purity, making large-scale production feasible. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups efficiently. These advancements have not only streamlined the production process but also opened new avenues for structural diversification.
Recent studies have highlighted the importance of 4-Methanesulfonylbenzamide in the development of novel therapeutic agents. For example, researchers have synthesized analogs of this compound that exhibit potent anti-inflammatory properties by modulating cytokine production pathways. The long-tail keyword "4-Methanesulfonylbenzamide derivatives" has been extensively studied for their ability to inhibit enzymes such as COX-2 and NF-κB, which are central mediators of inflammation. Such findings underscore the compound's significance in addressing chronic inflammatory conditions.
The pharmacokinetic profile of 4-Methanesulfonylbenzamide and its derivatives has also been a focus of investigation. Understanding how these compounds are metabolized and excreted is essential for optimizing their therapeutic efficacy and minimizing side effects. Preclinical studies have demonstrated that certain derivatives exhibit favorable pharmacokinetic properties, including good oral bioavailability and rapid tissue distribution. These characteristics make them promising candidates for further clinical development.
In conclusion, 4-Methanesulfonylbenzamide (CAS No. 4461-38-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse synthetic applications, while its role as an intermediate in drug discovery continues to evolve with emerging scientific advancements. As research progresses, it is anticipated that new derivatives will be developed, further expanding the therapeutic applications of this versatile compound.
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